3-(Oxan-3-yl)benzoic acid
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Overview
Description
Scientific Research Applications
Meta-C–H Functionalization
Selective C–H bond functionalization of benzoic acids, including derivatives like 3-(Oxan-3-yl)benzoic acid, presents a synthetically useful tool for organic synthesis. This approach enables meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant, highlighting its potential in step-economical synthesis and the modification of benzoic acid structures for various applications (Li et al., 2016).
Detection of Reactive Oxygen Species
Derivatives of benzoic acid, such as 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been utilized in developing novel fluorescence probes for detecting highly reactive oxygen species. These probes are effective in visualizing reactive intermediates in living cells, showcasing the role of benzoic acid derivatives in biochemical and medical research (Setsukinai et al., 2003).
Environmental Applications
Nanoparticulate zero-valent iron's (nZVI) interaction with benzoic acid derivatives demonstrates an efficient oxidative transformation of organic contaminants in water. This reaction, exemplified by the conversion of benzoic acid to p-hydroxybenzoic acid, underlines the potential of benzoic acid derivatives in environmental remediation and pollution control (Joo et al., 2005).
Synthesis of Highly Substituted Isocoumarins
Benzoic acids, through oxidative coupling with alkynes under rhodium catalysis, facilitate the formation of highly substituted isocoumarin derivatives. This process illustrates the versatility of benzoic acid derivatives in synthesizing compounds with significant biological properties (Unoh et al., 2013).
Microbial Biosynthesis
The microbial biosynthesis of 3-amino-benzoic acid from simple substrates like glucose, leveraging Escherichia coli co-culture systems, exemplifies the biotechnological potential of benzoic acid derivatives in producing valuable building blocks for various compounds with biological activities (Zhang & Stephanopoulos, 2016).
Antibacterial Activity
Novel 3-hydroxy benzoic acid hybrid derivatives have been synthesized and tested for their potential antibacterial activity, highlighting the importance of benzoic acid derivatives in developing new chemotherapeutic agents (Satpute et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with reactive oxygen species
Mode of Action
Compounds with similar structures have been shown to react with peroxyl radicals and oxidizing agents . This reaction yields the corresponding peroxyl radical, which is followed by radical-radical reactions and product hydrolysis .
Biochemical Pathways
Based on its potential interaction with reactive oxygen species , it may be involved in oxidative stress pathways
Result of Action
Based on its potential interaction with reactive oxygen species , it may have antioxidant properties
properties
IUPAC Name |
3-(oxan-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-4-1-3-9(7-10)11-5-2-6-15-8-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIAFDWKXOJCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-3-yl)benzoic acid | |
CAS RN |
1423884-91-6 |
Source
|
Record name | 3-(oxan-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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